coproporphyrinogen III

enzyme kinetics heme biosynthesis human coproporphyrinogen oxidase

Procure authentic coproporphyrinogen III (CAS 2624-63-7) for research on heme biosynthesis. The Type III isomer acts as the native substrate for coproporphyrinogen oxidase (CPO), and is required for generating physiologically relevant kinetic data and validating LC-MS/MS biomarkers, as the Type I isomer is not processed by the mitochondrial enzyme. It is essential for antimicrobial target screening against bacterial HemF/HemN. Confirm ≥95% purity for method validation.

Molecular Formula C36H44N4O8
Molecular Weight 660.8 g/mol
CAS No. 2624-63-7
Cat. No. B1195047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecoproporphyrinogen III
CAS2624-63-7
Synonymscoproporphyrinogen III
Molecular FormulaC36H44N4O8
Molecular Weight660.8 g/mol
Structural Identifiers
SMILESCC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O)C
InChIInChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)
InChIKeyNIUVHXTXUXOFEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coproporphyrinogen III (CAS 2624-63-7): Essential Intermediate in Heme Biosynthesis and Porphyrin Research


Coproporphyrinogen III is a tetrapyrrole metabolic intermediate in the biosynthesis of heme, a vital cofactor for hemoproteins like hemoglobin and cytochromes. It is a colorless porphyrinogen with the molecular formula C36H44N4O8 and a molecular mass of 660.76 g/mol [1]. Synthesized in the cytosol from uroporphyrinogen III via uroporphyrinogen decarboxylase, it is subsequently transported into the mitochondria, where it undergoes oxidative decarboxylation by coproporphyrinogen oxidase to form protoporphyrinogen IX, the immediate precursor to heme [2].

Why Coproporphyrinogen III (CAS 2624-63-7) is Not Interchangeable with Its Isomers or Analogs


The precise stereochemical arrangement of side chains on coproporphyrinogen III is a critical determinant of its biological function, dictating enzyme recognition and downstream metabolic fate. Substitution with close analogs like coproporphyrinogen I or IV is not feasible for most research applications because only the Type III isomer can be processed to yield functional heme [1]. In fact, the formation of porphyrinogens of the isomer I type ends at the sequence of coproporphyrin(ogen), as the mitochondrial enzyme coproporphyrinogen oxidase is highly specific and cannot utilize the Type I isomer [2]. This specificity underscores the compound's unique role in the central pathway and highlights why researchers require the authentic Type III isomer for studies of heme biosynthesis, porphyria pathology, and antimicrobial target development.

Quantitative Differentiation of Coproporphyrinogen III (CAS 2624-63-7) from Analogs


Superior Catalytic Efficiency: Coproporphyrinogen III vs. Coproporphyrinogen IV

Human coproporphyrinogen oxidase processes its natural substrate coproporphyrinogen III (C-III) with higher catalytic efficiency compared to its ring isomer coproporphyrinogen IV (C-IV). While both isomers exhibit similar molecular recognition, as evidenced by comparable Km values, the enzyme's catalytic efficiency (Kcat/Km) for total product formation is up to two-fold higher with the natural Type III isomer [1].

enzyme kinetics heme biosynthesis human coproporphyrinogen oxidase isomer specificity

In Vivo Pathway Specificity: Coproporphyrinogen III vs. Coproporphyrinogen I

The heme biosynthetic pathway exhibits absolute stereospecificity for the Type III isomer. The mitochondrial enzyme coproporphyrinogen oxidase can only process coproporphyrinogen III. In contrast, the isomer I type is a metabolic dead end; its formation ends at the sequence of coproporphyrin(ogen) and it cannot be converted into functional heme [1]. This is further supported by the fact that uroporphyrinogen decarboxylase, while it can act on a number of porphyrinogens, ensures that only coproporphyrinogen III can ultimately be converted to heme [2].

heme biosynthesis isomer specificity porphyria mitochondrial metabolism

Differential Enzyme Kinetics: Coproporphyrinogen III vs. Harderoporphyrinogen and Coproporphyrinogen IV

Rat liver coproporphyrinogen oxidase exhibits distinct kinetic parameters for different porphyrinogen substrates. The apparent Km for the natural substrate coproporphyrinogen III is 1.2 µM. For comparison, the enzyme has a lower apparent Km for coproporphyrinogen IV (0.9 µM), indicating slightly higher affinity, and a higher apparent Km for harderoporphyrinogen (1.6 µM). Furthermore, the oxidized product coproporphyrin III acts as a competitive inhibitor with a Ki of 7.6 µM, while coproporphyrinogen III itself does not inhibit its own conversion [1].

substrate specificity enzyme kinetics coproporphyrinogen oxidase rat liver

Defined Substrate for Key Bacterial Coproporphyrinogen Oxidase (HemF)

The oxygen-dependent coproporphyrinogen III oxidase from Escherichia coli (HemF) is highly specific for its cognate substrate. Purified, dimeric HemF exhibits a Km of 2.6 µM and a kcat of 0.17 min-1 for coproporphyrinogen III at its optimal pH of 6. Importantly, the enzyme does not utilize the structurally related compounds protoporphyrinogen IX or coproporphyrin III as substrates [1].

bacterial heme biosynthesis enzyme kinetics E. coli HemF antimicrobial target

Key Research Applications for Coproporphyrinogen III (CAS 2624-63-7)


Enzymology: Assay Development for Coproporphyrinogen Oxidase

Coproporphyrinogen III is the authentic substrate for establishing and validating activity assays for coproporphyrinogen oxidase (CPO), a key enzyme in heme biosynthesis. Its use is essential for generating physiologically relevant kinetic data (Km, kcat) from various species, including human, rat, and bacteria [1][2][3]. As demonstrated, only the Type III isomer is efficiently processed by these enzymes, making it the required substrate for any study investigating CPO function, regulation, or inhibition.

Porphyria Disease Research & Diagnostics

The accumulation of coproporphyrinogen III or its oxidized product, coproporphyrin III, is a diagnostic hallmark of hereditary coproporphyria, a disorder caused by mutations in the CPOX gene. The authentic compound is required as a reference standard for the development and validation of analytical methods like LC-MS/MS or HPLC, which are used to accurately quantify these biomarkers in biological samples from patients .

Antimicrobial Drug Discovery: Targeting Bacterial Heme Pathways

The bacterial heme biosynthesis pathway, which relies on coproporphyrinogen III as a central intermediate, is a validated target for novel antimicrobial development. Coproporphyrinogen III is a critical reagent for in vitro screening assays designed to identify specific inhibitors of bacterial coproporphyrinogen oxidases (e.g., HemF or HemN) or to differentiate between the protoporphyrin-dependent and coproporphyrin-dependent pathways in Gram-negative and Gram-positive organisms [4][5].

Reference Standard for Analytical Chemistry & Metabolomics

High-purity coproporphyrinogen III serves as a crucial reference standard for analytical method development and validation (AMV) in pharmaceutical and clinical research. It is used for the identification and quantification of related compounds in complex biological matrices via HPLC or LC-MS/MS, and as a traceable standard against pharmacopeial monographs (e.g., USP, EP) to support regulatory compliance [6].

Technical Documentation Hub

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